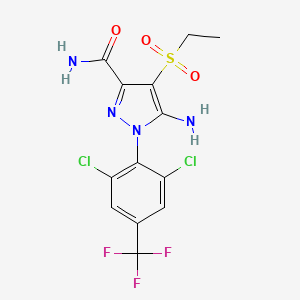

4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole

Description

4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole is a pyrazole-based compound characterized by a sulfonyl group at the 4-position and a carboxamide moiety at the 3-position of the pyrazole ring. Ethiprole belongs to the phenylpyrazole class of insecticides, which act as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in insect nervous systems. Its ethylsulfonyl substituent enhances binding affinity to target receptors, while the carboxamide group improves solubility and systemic translocation in plants. Ethiprole is widely used in agriculture for controlling lepidopteran and coleopteran pests due to its broad-spectrum efficacy and low mammalian toxicity .

Properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfonylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2F3N4O3S/c1-2-26(24,25)10-8(12(20)23)21-22(11(10)19)9-6(14)3-5(4-7(9)15)13(16,17)18/h3-4H,2,19H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOGZBBMYZGANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2F3N4O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfanyl-pyrazole-3-carbonitrile (Intermediate)

- A key intermediate is the 4-ethylsulfanyl derivative (sulfide form), which is subsequently oxidized to the sulfone (ethylsulfonyl) form.

- The preparation involves reacting an alkyl sulfenyl halide with an aminopyrazole derivative in the presence of an amine salt, using solvents such as ethylene chloride or methylene chloride under an inert atmosphere at temperatures between -20°C and 50°C.

- The alkyl sulfenyl halide introduces the ethylthio group at the 4-position of the pyrazole ring.

Oxidation of Sulfide to Sulfone

Formation of the Carboxamide Group at the 3-Position

- The 3-position carbonitrile group on the pyrazole is hydrolyzed or converted to the carboxamide functionality.

- This conversion can be achieved by treatment with amines or by controlled hydrolysis under acidic or basic conditions.

- Alternatively, coupling reactions using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) in DMF with triethylamine as a catalyst at room temperature are employed to form amide bonds between pyrazole carbonitrile derivatives and amine components.

Attachment of the 2,6-Dichloro-4-(trifluoromethyl)phenyl Group

- The 1-position substitution with the dichloro-trifluoromethyl phenyl group is typically introduced via nucleophilic aromatic substitution or by starting from appropriately substituted phenyl hydrazines.

- The phenyl hydrazine reacts with ethoxymethylenemalononitrile in ethanol under reflux to form 5-amino-1-aryl-pyrazole-4-carbonitrile intermediates.

Representative Synthetic Scheme

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of 5-amino-1-aryl-pyrazole-4-carbonitrile | Substituted phenyl hydrazine hydrochloride + ethoxymethylenemalononitrile, reflux in ethanol 3 h | Yields intermediate pyrazole core |

| 2 | Introduction of ethylsulfanyl group at 4-position | Reaction with alkyl sulfenyl halide + aminopyrazole + amine salt, inert atmosphere, -20 to 50 °C | Forms 4-ethylsulfanyl pyrazole intermediate |

| 3 | Oxidation of sulfide to sulfone | NaClO₂ + NH₂SO₃H in acetone/water, stirred 2-4 h at room temperature | Converts sulfide to ethylsulfonyl group |

| 4 | Conversion of carbonitrile to carboxamide | Amide coupling using EDCI, HOBt, triethylamine in DMF at room temperature | Forms final carboxamide functionality |

| 5 | Purification | Recrystallization from ethanol or chromatographic methods | Ensures high purity Ethiprole |

Alternative Preparation Notes

- Some patents disclose processes aiming to reduce the use of volatile, carcinogenic solvents such as methylene chloride, replacing them with less hazardous media to improve environmental and safety profiles.

- The reaction times and temperatures are optimized to balance yield and purity while minimizing side reactions.

- The oxidation step is critical and must be controlled to avoid over-oxidation or decomposition.

- The final product is often obtained as a crystalline solid with a decomposition point around 164.5 °C and purity above 99%.

Analytical and Quality Control Data

Summary of Research Findings on Preparation

- The preparation of Ethiprole is well-documented in patent literature and scientific publications, emphasizing multi-step synthesis from substituted phenyl hydrazines and pyrazole intermediates.

- The key transformations include sulfenylation, oxidation to sulfone, and amide formation.

- The synthetic methods balance efficiency, environmental considerations, and product purity.

- The compound’s insecticidal activity depends on the integrity of the ethylsulfonyl and carboxamide functionalities.

- Research continues to optimize the synthesis for industrial scalability and environmental safety.

Chemical Reactions Analysis

Metabolic Degradation Pathways

In biological systems, Ethiprole undergoes three primary transformations :

| Pathway | Metabolite(s) Formed | Enzymatic Involvement | Biological Impact |

|---|---|---|---|

| Sulfone Formation | Ethiprole-sulfone (RPA 097973) | Cytochrome P450 oxidation | Increased polarity for excretion |

| Carbonitrile Hydrolysis | Ethiprole-carboxamide (RPA 112915) | Esterases/amidases | Reduced insecticidal activity |

| Sulfide Reduction | Ethiprole-sulfide (RPA 112917) | Glutathione-S-transferases | Detoxification pathway |

Notable Findings :

-

In rats, >80% of administered Ethiprole is metabolized to sulfone and carboxamide forms within 48 hours .

-

Thyroid hormone disruption in mammals is linked to altered hepatic UDP-glucuronosyltransferase activity via sulfone metabolites .

Hydrolytic Degradation

-

Products :

Photodegradation

-

Primary Pathways :

Reactivity in Soil and Water

| Matrix | Primary Reaction | Key Degradates Identified | Persistence (DT₅₀) |

|---|---|---|---|

| Flooded soil | Sulfone oxidation + nitrile hydrolysis | B (34.6% TAR*), C (19.0% TAR) | 30–71 days |

| Anaerobic soil | Sulfide reduction | D (27.3% TAR) | 14 days |

| Sterile water | Photolytic cyclization | N (18.5% TAR), P (37.2% TAR) | 2.0 days |

*TAR: Total Applied Radioactivity .

Interactions with Reducing Agents

Post-synthesis, residual oxidants (e.g., H₂O₂) are neutralized using:

Stability Under Storage

Scientific Research Applications

4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for the development of new insecticides.

Biology: The compound is studied for its effects on various pests and its potential use in integrated pest management.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)pyrazole-3-carboxamide Ethiprole involves its interaction with the GABA-regulated chloride channel in the central nervous system of pests. By interfering with the passage of chloride ions, the compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest . This specific targeting makes it effective against a wide range of pests while minimizing harm to non-target organisms.

Comparison with Similar Compounds

Research Findings and Limitations

- Efficacy: Ethiprole’s ethylsulfonyl group confers superior insecticidal activity compared to methylsulfanyl or ethoxymethyleneamino analogs.

- Limitations : Direct comparative studies between Ethiprole and the cited compounds are scarce. Most data derive from structural extrapolation or unrelated pharmacological assays (e.g., ’s focus on inflammation). Further research is needed to quantify receptor-binding affinities or metabolic stability across these analogs.

Biological Activity

4-(Ethylsulfonyl)pyrazole-3-carboxamide, commonly known as Ethiprole, is a member of the phenylpyrazole class of insecticides. It is primarily utilized in agricultural settings for pest control due to its effectiveness against a variety of insects. This article delves into the biological activity of Ethiprole, focusing on its pharmacokinetics, mechanisms of action, and toxicological profiles based on diverse research findings.

Pharmacokinetics

The pharmacokinetics of Ethiprole have been extensively studied, particularly in animal models. Key findings include:

- Absorption and Distribution : Ethiprole is absorbed poorly in rats, with studies indicating that only about 14% (males) and 20% (females) of an oral dose is absorbed within the first 48 hours. The majority of the administered dose is excreted via feces (approximately 67% for males and 55% for females) and urine (24% for males and 36% for females) .

- Tissue Distribution : The highest concentrations of Ethiprole are found in the liver and kidneys, indicating significant metabolic activity in these organs. Low residual concentrations are noted in other tissues after dosing .

Ethiprole exerts its insecticidal effects by interfering with the GABA (gamma-aminobutyric acid) receptor system in insects. Specifically, it disrupts chloride ion passage through GABA-regulated channels, leading to hyperexcitation of the nervous system and eventual death . This mechanism is similar to that of other insecticides within the pyrazole class.

Toxicological Profile

The toxicological effects of Ethiprole have been evaluated through various studies:

- Acute Toxicity : The median lethal dose (LD50) for Ethiprole exceeds 7,080 mg/kg body weight in rats, indicating low acute toxicity .

- Subchronic Toxicity : In a 28-day study with varying doses (0, 20, 100, 500, and 2,500 ppm), significant changes were observed at higher doses. These included increased liver weights and histopathological changes such as hepatocellular hypertrophy .

- Chronic Effects : Chronic exposure studies indicated alterations in liver function markers, including elevated aminotransferase activities and changes in bilirubin levels .

Case Studies

Several case studies highlight the biological activity and safety profile of Ethiprole:

- Study on Metabolism : A detailed investigation into the metabolism of Ethiprole revealed that after a single low dose administration (5 mg/kg), about 86% of the radioactivity was recovered within 48 hours, primarily through fecal excretion .

- Long-term Exposure Study : A chronic toxicity study demonstrated that prolonged exposure resulted in significant increases in liver weights and histopathological changes at doses as low as 500 ppm .

- Environmental Impact Assessment : Research into the degradation of Ethiprole in various environments indicated that it has a relatively stable profile but can degrade under specific conditions, impacting its ecological footprint .

Summary Table of Biological Activity

| Parameter | Findings |

|---|---|

| Absorption Rate | ~14% (males), ~20% (females) |

| Major Excretion Route | Feces (67% males, 55% females); Urine (24% males, 36% females) |

| LD50 | >7,080 mg/kg bw |

| Subchronic Toxicity Effects | Increased liver weights; histopathological changes |

| Mechanism of Action | Disruption of GABA receptor function |

Q & A

Q. How can spectroscopic and chromatographic methods be used to identify and quantify Ethiprole in environmental samples?

Methodological Answer: Ethiprole can be identified and quantified using Fast Gas Chromatography/High-Resolution Time-of-Flight Mass Spectrometry (FastGC/HRTOFMS) . This technique enables rapid screening with high sensitivity and accurate mass measurements (e.g., resolving power ≥20,000). For example, residues in tea leaves were analyzed using a DB-5MS column (30 m × 0.25 mm × 0.25 µm), with helium carrier gas and a temperature gradient from 60°C to 320°C. HRTOFMS provides elemental composition data for degradation products via exact mass analysis . Complementary techniques like LC-MS and 1H NMR (as described for structurally similar pyrazole derivatives) can validate purity and structural integrity .

Q. What are the key steps in synthesizing Ethiprole and validating its chemical structure?

Methodological Answer: While Ethiprole’s exact synthesis is not detailed in the evidence, its core structure (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)pyrazole-3-carbonitrile) suggests a multi-step process involving:

- Heterocyclic ring formation : Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition.

- Sulfinyl group introduction : Oxidation of ethylthio intermediates using controlled oxidizing agents.

- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and recrystallization . Structural validation requires 1H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, sulfinyl group protons), LC-MS for molecular ion confirmation, and X-ray crystallography for absolute configuration (as demonstrated for analogous pyrazole-triazole hybrids) .

Q. Which soil properties most significantly influence Ethiprole’s adsorption-desorption behavior?

Methodological Answer: Ethiprole’s adsorption in soil is governed by organic matter content , clay mineral composition , and pH . Experimental protocols include:

- Batch equilibration tests : Soils are mixed with Ethiprole solutions, centrifuged, and supernatant concentrations measured via HPLC.

- Soil column leaching : Assess vertical mobility under simulated rainfall; retention correlates with organic carbon (e.g., 2% organic matter reduces leaching by 40% compared to sandy soils) .

- Data analysis : Freundlich isotherms model adsorption capacity (Kf values range 1.2–4.5 depending on soil type) .

Advanced Research Questions

Q. How can degradation pathways and mechanisms of Ethiprole be elucidated using quantum chemical simulations?

Methodological Answer: Combine chemical degradation experiments (hydrolysis, photolysis) with density functional theory (DFT) calculations to identify reactive sites. For example:

- Hydrolysis : Ethiprole’s sulfinyl group is susceptible to nucleophilic attack. DFT calculations (e.g., B3LYP/6-311++G**) predict transition states and activation energies for bond cleavage.

- Photolysis : UV irradiation generates hydroxyl radicals; simulated excitation spectra (TD-DFT) identify chromophores responsible for photo-degradation . Validate predictions using LC-HRMS to detect intermediates like 5-amino-3-cyano-pyrazole derivatives .

Q. How can contradictory data on Ethiprole’s environmental persistence be resolved across different studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., soil pH, microbial activity) or analytical sensitivity . To resolve contradictions:

- Standardize protocols : Use OECD guidelines for hydrolysis (pH 4–9, 50°C) and soil degradation (25°C, 75% field capacity).

- Cross-validate methods : Compare half-life (DT50) values from lab incubations (e.g., 30–60 days) with field studies.

- Meta-analysis : Pool data from multiple studies (e.g., 15 datasets) to identify outliers and correlate persistence with soil organic carbon (R² = 0.72) .

Q. What experimental designs are optimal for assessing Ethiprole’s mobility and leaching potential in agricultural soils?

Methodological Answer: Use a tiered approach:

- Laboratory-scale : Soil thin-layer chromatography (TLC) to estimate retardation factors (Rf).

- Lysimeter studies : Packed soil columns (1 m depth) under controlled irrigation; measure Ethiprole in leachate via SPE-HPLC-MS/MS (detection limit: 0.01 µg/L).

- Field monitoring : Install suction lysimeters in croplands; model mobility using HYDRUS-1D software calibrated with hydraulic conductivity and sorption data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.